molecular formula C10H8N2O2 B2451385 3-Methyl-1,8-naphthyridine-2-carboxylic acid CAS No. 1535411-56-3

3-Methyl-1,8-naphthyridine-2-carboxylic acid

Cat. No. B2451385
M. Wt: 188.186
InChI Key: RWKAKEGGHTUZNE-UHFFFAOYSA-N
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Description

3-Methyl-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1535411-56-3 . It has a molecular weight of 188.19 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 3-Methyl-1,8-naphthyridine-2-carboxylic acid, has been a subject of interest in recent years . The synthesis process involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The InChI Code for 3-Methyl-1,8-naphthyridine-2-carboxylic acid is 1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-1,8-naphthyridine-2-carboxylic acid is 188.19 .

Scientific Research Applications

Antibacterial Properties

3-Methyl-1,8-naphthyridine-2-carboxylic acid derivatives have been extensively studied for their antibacterial properties. For instance, a series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides demonstrated efficacy against gram-negative bacterial infections, such as Escherichia coli (Santilli, Scotese, & Yurchenco, 1975). Another study synthesized 2-methyl-1,8-naphthyridine-3-carbazide and its derivatives, which displayed antimicrobial activity (Ramesh & Sreenivasulu, 2004). Moreover, compounds such as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative strains (Jacquet et al., 1992).

Gastric Antisecretory Properties

Some derivatives of 3-Methyl-1,8-naphthyridine-2-carboxylic acid exhibit gastric antisecretory properties. For example, certain derivatives were found to reduce total acid output in a dose-related fashion in rat models, indicating their potential in treating conditions like acid reflux or peptic ulcers (Santilli, Scotese, Bauer, & Bell, 1987).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of 3-Methyl-1,8-naphthyridine-2-carboxylic acid and its derivatives are also significant areas of research. Studies have focused on the preparation and reactions of these compounds, contributing to the understanding of their chemical properties and potential applications in various fields. For instance, new methods for preparing 2-substituted 1,8-naphthyridines were explored, enhancing the accessibility of these compounds for further study and application (Hawes & Wibberley, 1967).

Neuroprotective and Inotropic Effects

1,8-Naphthyridine derivatives have shown promise in the field of neuroprotection and cardiology. Some compounds exhibited neuroprotective effects in cell models and potential for treating Alzheimer's disease (de los Ríos et al., 2010). Additionally, 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives demonstrated a positive inotropic effect, similar to cardiac glycosides, in myocardial preparations (Herzig et al., 1994).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Methyl-1,8-naphthyridine-2-carboxylic acid, has been of considerable interest to the synthetic community . This includes attempts to develop more ecofriendly, safe, and atom-economical approaches . These compounds have wide applicability in medicinal chemistry and materials science .

properties

IUPAC Name

3-methyl-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKAKEGGHTUZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,8-naphthyridine-2-carboxylic acid

CAS RN

1535411-56-3
Record name 3-methyl-1,8-naphthyridine-2-carboxylic acid
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Citations

For This Compound
1
Citations
T Liu, AS Ivanov, I Popovs, S Jansone-Popova… - RSC advances, 2023 - pubs.rsc.org
Preorganized ligands such as bis-lactam-1,10-phenanthroline (BLPhen) show unique selectivity trends across the lanthanide series, indicating the synergistic effects of both N and O …
Number of citations: 1 pubs.rsc.org

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